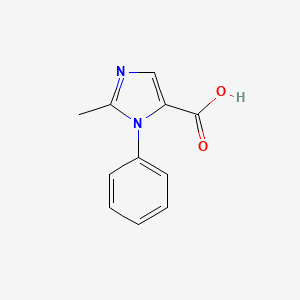

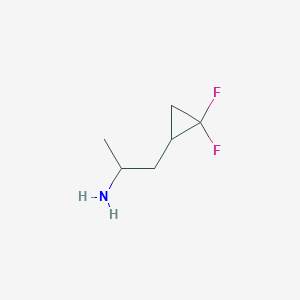

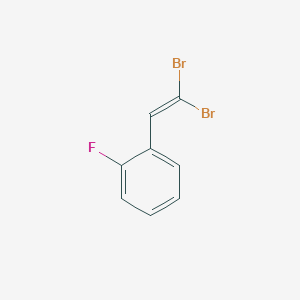

![molecular formula C20H20F3N3O3 B2370049 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 920231-53-4](/img/structure/B2370049.png)

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds is assigned by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis

The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined by HRMS, IR, 1H, and 13C NMR experiments .Scientific Research Applications

Synthesis and Biological Activity

- Research has led to the synthesis of novel heterocyclic compounds, including derivatives of benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines, derived from compounds structurally similar to the one of interest. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential therapeutic applications (Abu‐Hashem et al., 2020).

Anticonvulsant and Analgesic Properties

- A series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, synthesized from a similar compound, demonstrated anticonvulsant activity in mice models. These findings suggest a promising direction for developing new therapeutic agents for epilepsy (Obniska et al., 2015).

Antimicrobial and Anticancer Activities

- The antimicrobial activities of some new 1,2,4-triazole derivatives, synthesized from related compounds, were evaluated, showing good to moderate activities against various microorganisms (Bektaş et al., 2007).

- Acetamide derivatives with thiazole and piperazine moieties were synthesized and tested for their acetylcholinesterase inhibitory activity, indicating potential for treating neurodegenerative diseases like Alzheimer's (Yurttaş et al., 2013).

Radiotracer Development for PET Imaging

- FAUC346, a compound structurally similar, has been synthesized and radiolabeled for potential use as a D3 receptor imaging agent with PET, demonstrating the compound's utility in biomedical imaging studies (Kuhnast et al., 2006).

Exploration of Antiarrhythmic Potential

- Ranolazine, a compound related to the one of interest, shows promise for the treatment of atrial fibrillation, highlighting the potential cardiac applications of similar compounds (Hancox & Doggrell, 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and exhibits affinity in the range from 22 nM to 250 nM . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to the treatment of various neurological conditions .

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3/c1-29-17-8-6-16(7-9-17)25-10-12-26(13-11-25)19(28)18(27)24-15-4-2-14(3-5-15)20(21,22)23/h2-9H,10-13H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUANCLTOAFHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

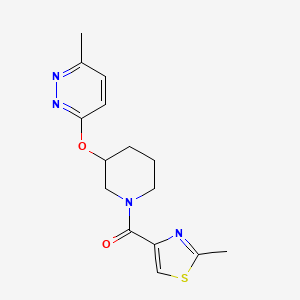

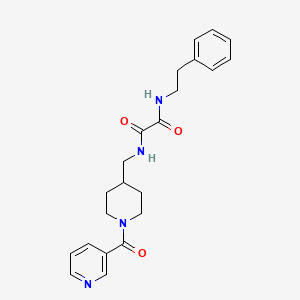

![5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2369977.png)

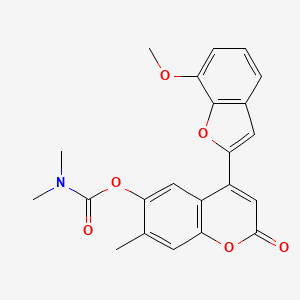

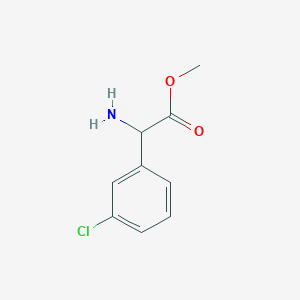

![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)

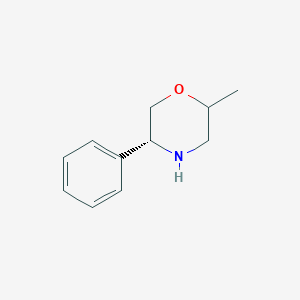

![5-Bromo-2-({1-[(2-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2369987.png)

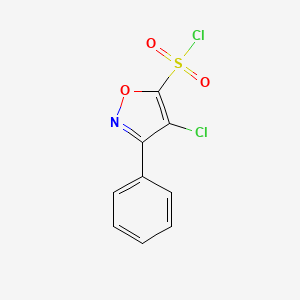

![ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2369988.png)